Deoxythymidine-5'-triphosphate-13C10,15N2 (disodium)
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Overview
Description
Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) is a stable isotope-labeled compound used in various scientific research applications. It is a modified form of deoxythymidine triphosphate (dTTP), where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is particularly useful in studies involving nucleic acid synthesis and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the deoxythymidine molecule. The process typically starts with the synthesis of labeled thymidine, followed by phosphorylation to obtain the triphosphate form. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to minimize the use of expensive isotopic reagents while maximizing the incorporation efficiency. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to verify the isotopic purity and concentration of the final product .
Chemical Reactions Analysis
Types of Reactions
Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) primarily undergoes reactions typical of nucleoside triphosphates. These include:
Phosphorylation and Dephosphorylation: Involving the addition or removal of phosphate groups.
Hydrolysis: Breaking down into deoxythymidine monophosphate and diphosphate forms.
Polymerization: Incorporation into DNA strands during DNA synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as DNA polymerases, kinases, and phosphatases. Reaction conditions typically involve buffered aqueous solutions with specific pH and temperature settings to optimize enzyme activity .
Major Products Formed
The major products formed from these reactions include deoxythymidine monophosphate, deoxythymidine diphosphate, and newly synthesized DNA strands containing the labeled nucleotide .
Scientific Research Applications
Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) is widely used in scientific research, including:
Chemistry: Studying the kinetics and mechanisms of nucleic acid synthesis.
Biology: Investigating DNA replication and repair processes.
Medicine: Developing diagnostic tools and therapeutic strategies for genetic disorders.
Industry: Producing labeled DNA for use in various biotechnological applications.
Mechanism of Action
The mechanism of action of Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) involves its incorporation into DNA strands during replication. The labeled nucleotide is recognized by DNA polymerases and incorporated into the growing DNA chain. The presence of carbon-13 and nitrogen-15 isotopes allows for the tracking and analysis of DNA synthesis and metabolism using techniques such as NMR and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
Deoxythymidine-5’-triphosphate (dTTP): The unlabeled form of the compound.
Deoxythymidine-5’-monophosphate-13C10,15N2 (disodium): A labeled monophosphate form.
Deoxythymidine-5’-diphosphate-13C10,15N2 (disodium): A labeled diphosphate form.
Uniqueness
Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides distinct advantages in NMR and mass spectrometry studies, enabling detailed insights into nucleic acid synthesis and metabolism .
Properties
Molecular Formula |
C10H15N2Na2O14P3 |
---|---|
Molecular Weight |
538.05 g/mol |
IUPAC Name |
disodium;[[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChI Key |
HYMCPJGZIJDSIQ-XQKKEPRHSA-L |
Isomeric SMILES |
[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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